2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(8-11-2-1-3-14-9-11)18-6-4-17(5-7-18)12-10-15-20-16-12/h1-3,9-10H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPESTHFONLHTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the thiadiazole derivative with a suitable piperazine compound.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine-thiadiazole intermediate with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its 1,2,5-thiadiazole-piperazine core. Comparisons with analogous piperazine derivatives highlight the impact of substituents on physicochemical and biological properties:
Pyrimidine-Substituted Piperazine () :
- Structure: 1-(2-Pyrimidyl)piperazine derivatives, such as 1,3-di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine, incorporate pyrimidine, a nitrogen-rich heterocycle.
- Synthesis: Prepared via Mannich-like reactions using formaldehyde and triethylamine, suggesting a nucleophilic substitution mechanism .
- Properties: Pyrimidine’s planar structure may enhance π-π stacking in receptor binding compared to thiadiazole’s electron-deficient nature.
Triazole-Substituted Piperazine (): Structure: The compound 2-(4-(4-((5-chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one features a 1,2,4-triazole substituent. Synthesis: Utilizes HCl-mediated coupling in nBuOH, indicating acid-catalyzed condensation .
Thioether-Linked Heterocycles () :
- Structure: Compounds like 2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one incorporate thioether linkages, differing from the thiadiazole’s fused ring system.
- Properties: Thioethers may confer greater lipophilicity, affecting membrane permeability .
Research Findings and Hypotheses
- Electronic Effects : The 1,2,5-thiadiazole’s electron-withdrawing nature may reduce piperazine’s basicity, altering protonation states and receptor interactions compared to pyrimidine or triazole analogs.
- Synthetic Accessibility: Thiadiazole incorporation may require specialized reagents (e.g., sulfur donors) compared to pyrimidine or triazole derivatives, which utilize common heterocyclic building blocks .
- Pyrimidine derivatives often target kinases, while triazoles are prevalent in antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
